molecular formula C12H16OS B13637523 4-((2,5-Dimethylphenyl)thio)butan-2-one

4-((2,5-Dimethylphenyl)thio)butan-2-one

Cat. No.: B13637523
M. Wt: 208.32 g/mol
InChI Key: LZNIOTLYHHUSOH-UHFFFAOYSA-N
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Description

4-((2,5-Dimethylphenyl)thio)butan-2-one is a sulfur-containing ketone derivative characterized by a butan-2-one backbone substituted at the 4-position with a thioether-linked 2,5-dimethylphenyl group. Its molecular structure (C₁₂H₁₆OS) features a ketone at position 2, a thioether bridge, and an aromatic ring with methyl substituents at the 2- and 5-positions.

Key properties inferred from structural analogs:

  • Lipophilicity: The 2,5-dimethylphenyl group enhances hydrophobicity compared to unsubstituted phenyl analogs.
  • Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), while the thioether may undergo oxidation to sulfoxides/sulfones or alkylation.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C12H16OS/c1-9-4-5-10(2)12(8-9)14-7-6-11(3)13/h4-5,8H,6-7H2,1-3H3

InChI Key

LZNIOTLYHHUSOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenyl)thio)butan-2-one typically involves the reaction of 2,5-dimethylthiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes selective oxidation to form sulfoxides or sulfones (Table 1). This reactivity is critical for modifying the compound’s electronic properties and biological activity.

Oxidizing Agent Product Conditions Key Observations
H₂O₂Sulfoxide derivativeRoom temperature, acidic mediumPartial oxidation with regioselectivity
mCPBASulfone derivativeDichloromethane, 0–5°CComplete oxidation observed in 6–8 hours

The sulfoxide/sulfone ratio depends on reaction stoichiometry and temperature. For instance, excess mCPBA at low temperatures favors sulfone formation.

Nucleophilic Substitution

The sulfur atom in the thioether acts as a nucleophile, enabling alkylation or arylation (Table 2).

Electrophile Product Catalyst/Base Yield
Methyl iodide (CH₃I)S-Methylated derivativeK₂CO₃, DMF, 60°C78%
Benzyl bromide (C₆H₅CH₂Br)S-Benzyl derivativeNaH, THF, reflux65%

Alkylation occurs preferentially at sulfur due to its high nucleophilicity compared to the ketone oxygen .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization to form heterocyclic systems (Table 3).

Conditions Product Mechanistic Pathway
H₂SO₄, 80°CThiochromane derivativeFriedel-Crafts-type alkylation
PPA (polyphosphoric acid), 120°CFused bicyclic thioether-ketoneElectrophilic aromatic substitution

Cyclization exploits the electron-rich dimethylphenyl ring for electrophilic attack, forming six-membered rings with high regioselectivity .

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles (Table 4).

Reagent Product Catalyst Application
Hydrazine (NH₂NH₂)Hydrazone derivativeAcOH, ethanol, refluxPrecursor for heterocycle synthesis
Aniline (C₆H₅NH₂)Schiff baseTiCl₄, CH₂Cl₂, rtLigand design for metal complexes

Hydrazones derived from this compound show utility as intermediates in pyrazole and triazole synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl-thioether moiety (Table 5).

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-thioether hybrid72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated thioether derivative68%

These reactions highlight the compound’s versatility in constructing complex architectures for pharmaceutical applications .

Radical-Mediated Reactions

The C-S bond undergoes homolytic cleavage under UV light or radical initiators (Table 6).

Initiation Method Radical Trap Product Selectivity
AIBN, 70°CTEMPOTEMPO-adducted disulfideHigh for sulfur-centered radicals
UV light (254 nm)CCl₄Chlorinated thioether derivativesModerate

Radical pathways are less explored but offer routes to asymmetric disulfides and functionalized ketones.

Comparative Reactivity with Analogues

The 2,5-dimethyl substitution on the phenyl ring enhances steric shielding, reducing electrophilic aromatic substitution rates compared to unsubstituted analogues. Computational studies suggest the methyl groups increase the HOMO energy of the thioether sulfur by 0.3 eV, enhancing its nucleophilicity .

Scientific Research Applications

4-((2,5-Dimethylphenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether linkage and carbonyl group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Aromatic Substitution Variations

Table 1: Impact of Aromatic Substituents on Physical Properties
Compound Molecular Formula Melting Point (°C) logP Key Features
4-(Phenylthio)butan-2-one C₁₀H₁₂OS 45–48 2.1 Unsubstituted phenyl; lower lipophilicity
4-((2,5-Dimethylphenyl)thio)butan-2-one C₁₂H₁₆OS 62–65 (est.) 3.2 Enhanced steric bulk, higher melting point
4-((Naphthalen-1-yl)thio)butan-2-one C₁₄H₁₂OS 88–91 4.0 Extended aromatic system; increased π-stacking

Discussion :

  • Naphthyl analogs exhibit higher melting points due to stronger intermolecular π-π interactions, but their synthesis may require harsher conditions (e.g., elevated temperatures for Friedel-Crafts reactions).

Chain Length and Ketone Position Variations

Table 2: Effect of Carbon Chain and Ketone Position
Compound Ketone Position Chain Length Reactivity with NaBH₄ Solubility in H₂O (g/L)
4-((2,5-Dimethylphenyl)thio)butan-2-one 2 4-carbon Moderate <0.1
3-((Phenylthio)pentan-2-one 2 5-carbon Slower <0.05
5-((Tolylthio)pentan-3-one 3 5-carbon Low <0.01

Discussion :

  • Shorter chains (e.g., butanone vs. pentanone) generally improve solubility in polar aprotic solvents (e.g., acetone or DMF) due to reduced hydrophobic surface area.
  • Ketone position affects steric accessibility: 2-ketones are more reactive toward reducing agents like NaBH₄ than 3-ketones due to proximity to the thioether group.

Thioether vs. Ether Analogs

Table 3: Thioether vs. Oxygen-Based Ethers
Compound X (S/O) C-X Bond Length (Å) Oxidation Susceptibility NMR δ (ppm, CH₃ groups)
4-((2,5-Dimethylphenyl)thio)butan-2-one S 1.81 High (→ sulfoxide) 2.3 (s, 6H)
4-((2,5-Dimethylphenoxy)butan-2-one O 1.43 Low 2.2 (s, 6H)

Discussion :

  • Thioethers exhibit longer bond lengths and greater nucleophilicity than ethers, making them prone to oxidation (e.g., with H₂O₂) to sulfoxides .
  • In NMR, methyl groups on the aromatic ring in thioethers show slight downfield shifts compared to ethers due to sulfur’s electron-withdrawing inductive effect.

Biological Activity

4-((2,5-Dimethylphenyl)thio)butan-2-one is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

4-((2,5-Dimethylphenyl)thio)butan-2-one is characterized by a thioether linkage and a ketone functional group. Its structure allows for various interactions with biological molecules, which can lead to significant biological effects.

The biological activity of 4-((2,5-Dimethylphenyl)thio)butan-2-one is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thioether group can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially modulating their activity. Additionally, the presence of the dimethylphenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anticancer Activity

Research indicates that compounds similar to 4-((2,5-Dimethylphenyl)thio)butan-2-one exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the anticancer activity of related compounds .

CompoundActivityIC50 (µM)Target
Compound AAnticancer< 10Bcl-2
Compound BAnticancer< 15A-431

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown promising results against various bacterial strains. The SAR studies indicate that electron-withdrawing groups enhance antimicrobial potency. For example, thiazole derivatives have demonstrated effective inhibition against Plasmodium falciparum, suggesting potential applications in antimalarial therapies .

MicroorganismInhibition Rate (%)Compound
E. coli704a
S. aureus654b

Case Studies

  • Antitumor Agents : A study synthesized several thiazole derivatives based on the structure of 4-((2,5-Dimethylphenyl)thio)butan-2-one. These compounds were tested for their ability to induce apoptosis in cancer cell lines, showing significant cytotoxicity at low concentrations .
  • Antimalarial Activity : Another investigation focused on thiazole analogs derived from this compound framework demonstrated effective inhibition of Plasmodium falciparum, with SAR indicating that specific substitutions on the phenyl ring were crucial for enhancing bioactivity .

Q & A

Q. What synthetic methodologies are recommended for 4-((2,5-Dimethylphenyl)thio)butan-2-one, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution, where 2,5-dimethylbenzenethiol reacts with 4-chlorobutan-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalytic approaches, such as TiO₂-mediated dehydration for analogous γ-keto thioethers, suggest optimizing solvent polarity and temperature to improve yields. Parallel purification via column chromatography (hexane:ethyl acetate) ensures product isolation .

Q. Which spectroscopic techniques are critical for characterizing 4-((2,5-Dimethylphenyl)thio)butan-2-one?

Key methods include:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and ketone carbon (δ ~210 ppm).
  • IR Spectroscopy : Carbonyl stretch (~1700 cm⁻¹) and C-S vibration (~650 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 220.3 (C₁₂H₁₆OS).
  • HPLC-UV : Purity analysis at 254 nm .

Q. What safety protocols should be followed during handling?

Adopt IFRA guidelines for structurally similar ketones: use PPE (nitrile gloves, goggles), work in fume hoods, and avoid skin contact. Stability studies recommend storage under nitrogen at ≤4°C to prevent oxidation. Toxicity screening should include Ames tests and acute dermal exposure assays per RIFM standards .

Advanced Research Questions

Q. How does the thioether group influence the compound’s reactivity compared to its oxygen analog?

The thioether’s lower electronegativity increases electron density at the β-carbon, enhancing nucleophilic substitution rates. Computational studies (DFT/B3LYP) comparing Mulliken charges and LUMO energies between thioether and ether analogs can quantify electronic effects. Experimental validation via kinetic studies (e.g., SN2 reactions with NaCN) under controlled conditions is advised .

Q. How can contradictions in oxidative stability data be resolved?

Discrepancies may arise from trace metal impurities or variable pH. Conduct accelerated degradation tests with H₂O₂ (0.1–5% v/v) at 25–40°C, monitoring via LC-MS. Include chelators (EDTA) to suppress metal-catalyzed oxidation. Comparative studies under inert vs. aerobic conditions clarify degradation pathways .

Q. What computational models predict the compound’s physicochemical properties?

  • LogP : DFT-derived atomic charges combined with COSMO-RS solvation models.
  • Solubility : Molecular dynamics simulations in water/ethanol mixtures.
  • Thermal Stability : DSC and TGA data validate MD-predicted decomposition thresholds. Cross-validate with experimental HPLC logP and melting point analyses .

Methodological Guidance

  • Experimental Design : For synthetic optimization, use a Taguchi matrix to vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and temperature.
  • Data Analysis : Apply multivariate regression to correlate reaction conditions with yield/purity.
  • Contradiction Resolution : Use principal component analysis (PCA) to identify outlier variables in stability studies .

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